5,7-Dichloroisoquinoline-1-carboxylic acid is a chemical compound classified under the category of quinoline carboxylic acids. These compounds are characterized by the presence of a quinoline ring system that is substituted by a carboxyl group at one or more positions. The specific structure of 5,7-Dichloroisoquinoline-1-carboxylic acid includes two chlorine atoms attached to the quinoline ring, which contributes to its unique chemical properties and biological activities. This compound is primarily recognized for its potential applications in agricultural and medicinal chemistry.
5,7-Dichloroisoquinoline-1-carboxylic acid is synthesized through various chemical reactions and is not found naturally in significant quantities. It belongs to the broader class of organic compounds known as organoheterocyclic compounds, specifically falling under the subclass of quinolines and derivatives. Its molecular formula is , with an average molecular weight of approximately 242.058 g/mol .
The synthesis of 5,7-Dichloroisoquinoline-1-carboxylic acid can be achieved through several methods, typically involving chlorination reactions followed by carboxylation processes. One common synthetic route includes:
This method allows for the selective introduction of functional groups while maintaining the integrity of the quinoline structure.
The molecular structure of 5,7-Dichloroisoquinoline-1-carboxylic acid features a fused bicyclic structure typical of quinolines. The specific arrangement includes:
The InChI key for this compound is FFSSWMQPCJRCRV-UHFFFAOYSA-N
, and its SMILES representation is OC(=O)C1=C2N=CC(Cl)=CC2=CC=C1Cl
.
5,7-Dichloroisoquinoline-1-carboxylic acid can participate in various chemical reactions due to its reactive functional groups:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for 5,7-Dichloroisoquinoline-1-carboxylic acid primarily relates to its role as a herbicide. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This auxin-like activity disrupts normal cellular processes such as cell wall synthesis and division . Additionally, studies suggest that this compound may have potential pharmacological effects, including anti-inflammatory properties.
The physical properties of 5,7-Dichloroisoquinoline-1-carboxylic acid include:
Chemical properties include its stability under standard conditions but reactivity towards nucleophiles due to halogen substituents .
5,7-Dichloroisoquinoline-1-carboxylic acid has several applications:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5